KRAS-Driven Metabolomic Alteration: 3.71-Fold Increase in 3-Hydroxysuberic Acid Levels
In a controlled LC-MS-based metabolomics study using NCI-H1299 human non-small cell lung cancer cells, overexpression of KRAS—a key oncogenic driver—induced a 3.71-fold increase in 3-hydroxysuberic acid concentration relative to the control group [1]. This quantitative change was measured via LC-MS and represents a statistically significant alteration in the cellular metabolome. In contrast, other medium-chain dicarboxylic acids, including suberic acid and adipic acid, did not exhibit comparable fold-changes under identical experimental conditions, underscoring the compound-specific nature of this metabolic perturbation.
| Evidence Dimension | Fold-change in metabolite concentration following KRAS overexpression |
|---|---|
| Target Compound Data | FC = 3.71 |
| Comparator Or Baseline | Control group (no KRAS overexpression); baseline = 1.0 |
| Quantified Difference | 3.71-fold increase (271% increase) |
| Conditions | NCI-H1299 human non-small cell lung cancer cells; LC-MS metabolomics; KRAS overexpression model |
Why This Matters
This KRAS-specific, 3.71-fold upregulation identifies 3-hydroxysuberic acid as a candidate biomarker for KRAS-mutant cancers, justifying its procurement for targeted metabolomics studies where suberic acid or sebacic acid would yield no actionable signal.
- [1] Brunelli L, Caiola E, Marabese M, Broggini M, Pastorelli R. Capturing the metabolomic diversity of KRAS mutants in non-small-cell lung cancer cells. Oncotarget. 2014; 5(13): 4722-4731. View Source
